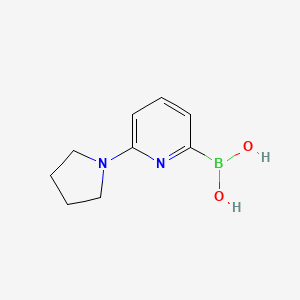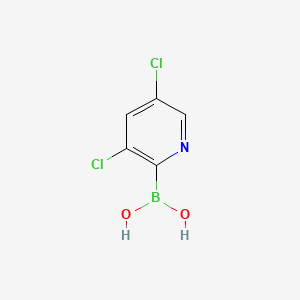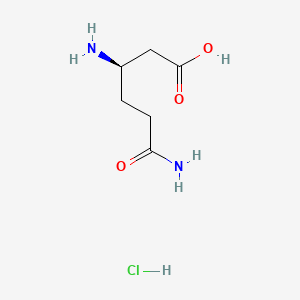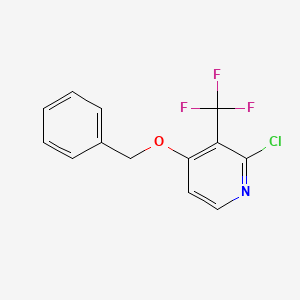
(6-(ピロリジン-1-イル)ピリジン-2-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyrrolidine ring attached to a pyridine ring, with a boronic acid functional group
科学的研究の応用
Chemistry
In chemistry, (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in the development of high-performance materials.
将来の方向性
The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid”, could have promising applications in the development of new drugs .
作用機序
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
As a boronic acid, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters in the body .
Result of Action
As a boronic acid, it may have the potential to interact with various biomolecules and influence cellular processes .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid include pH, temperature, and the presence of other molecules in the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid typically involves the formation of the pyrrolidine and pyridine rings followed by the introduction of the boronic acid group. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
化学反応の分析
Types of Reactions
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in organic synthesis .
類似化合物との比較
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid and 4-pyridylboronic acid. These compounds share the boronic acid functional group but differ in their structural features .
Uniqueness
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXRXMTXRIZCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567237.png)






![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)





